molecular formula C10H18N2O2 B2688324 Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 2344685-22-7

Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B2688324
CAS No.: 2344685-22-7
M. Wt: 198.266
InChI Key: MNNJQSJMWVJJPA-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound with a unique structure that makes it valuable in various fields of scientific research. This compound is known for its stability and reactivity, making it a useful building block in organic synthesis and medicinal chemistry.

Scientific Research Applications

Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Photochemistry: The compound can participate in photochemical reactions, especially [2 + 2] cycloadditions, to create new chemical entities.

    Medicinal Chemistry: Its derivatives are used in the preparation of substituted piperidines, which are valuable in drug development.

    Biomedical Imaging: Derivatives of this compound can be labeled with fluorescent or radioactive tags for imaging studies, enhancing imaging contrast and localization.

Safety and Hazards

The safety information and MSDS for Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate can be found online .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several synthetic routes to prepare tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate. One of the most commonly used methods is the Mannich reaction, which involves the condensation of a carbonyl compound, formaldehyde, and a primary or secondary amine. In this case, the synthesis includes the reaction between tropinone, formaldehyde, and tert-butylamine.

Another method involves photochemistry, where the compound can be synthesized using [2 + 2] cycloaddition reactions. This method allows for the creation of new building blocks via photochemical reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the Mannich reaction and photochemical methods mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used in these reactions.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Mechanism of Action

The mechanism by which tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects is primarily through its interaction with molecular targets in biological systems. For instance, it can bind to nicotinic acetylcholine receptors, influencing neurotransmission pathways . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1S,3S,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
  • tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific bicyclic structure, which provides stability and reactivity that are advantageous in various chemical reactions and applications. Its ability to participate in photochemical reactions and its use in medicinal chemistry further highlight its distinctiveness compared to similar compounds.

Properties

IUPAC Name

tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7(11)6-4-8(6)12/h6-8H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNJQSJMWVJJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344685-22-7
Record name tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
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